molecular formula C6H6AsBrO3 B14440110 (3-Bromophenyl)arsonic acid CAS No. 76752-25-5

(3-Bromophenyl)arsonic acid

Cat. No.: B14440110
CAS No.: 76752-25-5
M. Wt: 280.94 g/mol
InChI Key: UGQCTAOOOGVNET-UHFFFAOYSA-N
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Description

(3-Bromophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsBrO3. It is a derivative of arsonic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)arsonic acid typically involves the electrophilic aromatic substitution of an activated aromatic substrate with arsenic acid as the electrophile. One common method is the Béchamp reaction, which proceeds according to the following stoichiometry:

C6H5NH2+H3AsO4H2O3AsC6H4NH2+H2OC6H5NH2 + H3AsO4 → H2O3AsC6H4NH2 + H2O C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O

In this reaction, aniline reacts with arsenic acid to produce arsanilic acid, which can then be brominated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)arsonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various substituted phenyl arsonic acids .

Scientific Research Applications

(3-Bromophenyl)arsonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

CAS No.

76752-25-5

Molecular Formula

C6H6AsBrO3

Molecular Weight

280.94 g/mol

IUPAC Name

(3-bromophenyl)arsonic acid

InChI

InChI=1S/C6H6AsBrO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

UGQCTAOOOGVNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)[As](=O)(O)O

Origin of Product

United States

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